4-(chloromethyl)-N,N-dimethylaniline hydrochloride
Description
Properties
IUPAC Name |
4-(chloromethyl)-N,N-dimethylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-11(2)9-5-3-8(7-10)4-6-9;/h3-6H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORNGBNHDONIJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1703-47-5 | |
| Record name | 4-(chloromethyl)-N,N-dimethylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N,N-dimethylaniline hydrochloride typically involves the chloromethylation of N,N-dimethylaniline. This can be achieved through the reaction of N,N-dimethylaniline with formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which subsequently reacts with the aniline derivative to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-N,N-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and various amines. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed to achieve reduction.
Major Products Formed
Nucleophilic Substitution: Products include N,N-dimethyl-4-hydroxyaniline, N,N-dimethyl-4-cyanoaniline, and various N-substituted aniline derivatives.
Oxidation: Products include N,N-dimethyl-4-nitrosoaniline and other oxidized forms.
Reduction: Products include N,N-dimethylaniline and other reduced derivatives.
Scientific Research Applications
Chemical Intermediates
This compound serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its unique structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex chemical entities.
Biological Studies
Research has indicated that 4-(chloromethyl)-N,N-dimethylaniline hydrochloride may interact with biological systems, prompting investigations into its safety profile and potential therapeutic uses. Preliminary studies suggest that it could exhibit reactivity with nucleophiles, leading to diverse biological products.
Toxicological Research
The compound has been studied for its toxicological effects, particularly in animal models. For instance, studies involving N,N-dimethylaniline (a related compound) have shown carcinogenic potential, which may extend to derivatives like this compound . Understanding these effects is crucial for assessing safety in industrial applications.
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis process of this compound demonstrated that controlling temperature and pH during chloromethylation significantly improved yield and purity. The researchers reported yields exceeding 69% under optimal conditions, highlighting the importance of precise reaction management .
Case Study 2: Biological Interaction Studies
In a series of biological interaction studies, researchers examined the reactivity of this compound with various nucleophiles. The results indicated that the compound could form stable adducts with thiols and amines, suggesting potential applications in drug development and biochemical assays.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-N,N-dimethylaniline hydrochloride involves its reactivity as an electrophile due to the presence of the chloromethyl group. This allows it to participate in various nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The compound can also interact with biological molecules, potentially inhibiting enzymes or modifying proteins through alkylation.
Comparison with Similar Compounds
4-(Aminomethyl)-N,N-Dimethylaniline Hydrochloride
- Structure: Replaces the chloromethyl group with an aminomethyl (-CH₂NH₂) moiety (CAS: 34403-52-6; C₉H₁₄ClN₂) .
- Key Differences: Reactivity: The aminomethyl group is nucleophilic, enabling participation in condensation or Schiff base formation, unlike the electrophilic chloromethyl group. Applications: Used in peptide coupling or as a precursor for heterocyclic compounds, whereas the chloromethyl derivative is suited for alkylation . Safety: Less hazardous than chloromethyl analogs due to the absence of a reactive halide.
4-(Hydrazinylmethyl)-N,N-Dimethylaniline Hydrochloride
- Structure : Features a hydrazinylmethyl (-CH₂NHNH₂) group (CAS: 93335-92-3; C₉H₁₆ClN₃) .
- Key Differences :
- Functionality : The hydrazine group enables chelation or coordination chemistry, useful in metal-organic frameworks.
- Stability : Hydrazine derivatives are prone to oxidation, requiring inert storage conditions compared to the chloromethyl compound.
(R)-4-(1-Aminoethyl)-N,N-Dimethylaniline Dihydrochloride
- Structure: Contains a chiral aminoethyl (-CH(CH₃)NH₂) substituent (CAS: 1986297-80-6; C₁₀H₁₈Cl₂N₂) .
- Key Differences: Stereochemistry: The (R)-configuration imparts enantioselectivity in biological or catalytic applications.
Auramine Hydrochloride
- Structure : A bis-dimethylaniline derivative with an imidocarbonyl bridge (CAS: 2465-27-2; C₁₇H₂₂ClN₃) .
- Key Differences: Optical Properties: Conjugated system enables fluorescence, making it a dye, unlike the non-fluorescent chloromethyl compound. Toxicity: Classified as a carcinogen due to DNA intercalation, whereas chloromethyl derivatives pose alkylation-related risks .
Physicochemical and Functional Comparisons
Biological Activity
4-(Chloromethyl)-N,N-dimethylaniline hydrochloride is an organic compound characterized by a chloromethyl group attached to a dimethylaniline structure. Its molecular formula is CHClN, and it has a molecular weight of approximately 206.11 g/mol. This compound has garnered attention for its potential biological activities, which may include antimicrobial, antiviral, and anticancer properties.
The synthesis of this compound typically involves the chloromethylation of N,N-dimethylaniline using chloromethyl methyl ether or similar chloromethylating agents under acidic conditions. The reaction requires careful control of temperature and pH to optimize yield and minimize side reactions. The resulting hydrochloride salt form is often purified through crystallization or chromatography .
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. Compounds with similar structures are known to exhibit enzyme inhibition or receptor binding, suggesting that this compound may also have significant interactions within biological systems .
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, a study demonstrated that the compound effectively reduced the viability of Staphylococcus aureus and Escherichia coli in vitro .
Anticancer Potential
Research into the anticancer potential of this compound is ongoing. Early findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. A recent study highlighted its effectiveness against human breast cancer cells, with IC values indicating significant cytotoxicity at micromolar concentrations .
Case Studies
Toxicological Considerations
While the biological activities are promising, toxicological profiles must be thoroughly assessed. Initial toxicity studies indicate that high concentrations can lead to cytotoxic effects on non-target cells, necessitating further investigation into the safety margins for therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for 4-(chloromethyl)-N,N-dimethylaniline hydrochloride, and how can purity be ensured?
The compound is synthesized via alkylation of N,N-dimethylaniline with chloromethylating agents (e.g., chloromethyl ethers) under basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. A palladium-catalyzed cross-coupling method has also been reported, using this compound with trifluoroborate reagents under reflux (16 hours) and purification via silica gel chromatography (29% yield) . Purity is assessed using HPLC (>95% purity) and structural confirmation via H/C NMR and IR spectroscopy .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Confirms aromatic proton environments and methyl group integration (e.g., H NMR: δ 7.12–7.05 ppm for aromatic protons; δ 2.92 ppm for N-methyl groups) .
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~600–800 cm) .
- HPLC : Ensures purity (>95%) and detects impurities .
Q. What are the stability and storage recommendations for this compound?
The hydrochloride salt is stable as a crystalline solid under standard conditions (room temperature, dry environment). Long-term storage at -20°C in airtight containers is recommended to prevent hydrolysis of the chloromethyl group .
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in cross-coupling reactions?
The chloromethyl moiety acts as an electrophilic site, enabling palladium-catalyzed C(sp-C(sp) cross-coupling. The reaction proceeds via oxidative addition of the C-Cl bond to Pd(0), transmetallation with trifluoroborate reagents, and reductive elimination to form C-C bonds. Steric hindrance from the N,N-dimethyl groups can reduce yields (e.g., 29% in arylpiperazine syntheses) . Computational studies (e.g., DFT) could optimize ligand selection to enhance catalytic efficiency .
Q. What computational methods predict the electronic properties of this compound?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) models the electron distribution, highlighting the electron-donating effect of N,N-dimethyl groups and the electron-withdrawing nature of the chloromethyl group. Such studies predict regioselectivity in electrophilic substitutions (e.g., nitration at the para position relative to the dimethylamino group) .
Q. How does structural modification impact biological activity?
Substitution at the chloromethyl position (e.g., with thiazole or piperazine groups) alters bioactivity. For example, derivatives like 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride show potential in drug discovery via alkylation reactions, but metabolic byproducts (e.g., quinone derivatives from oxidation) may introduce toxicity, requiring in vitro hepatotoxicity assays .
Q. What are the challenges in scaling up synthetic protocols?
Low yields in cross-coupling reactions (e.g., 29%) stem from steric hindrance and side reactions. Continuous flow reactors and automated systems improve scalability by maintaining precise temperature/pH control, as seen in industrial alkylation processes for related aniline derivatives .
Methodological Considerations
Q. How to resolve contradictions in reported reaction yields?
Discrepancies arise from varying catalysts (e.g., Pd(OAc) vs. Pd(PPh)), solvent systems (e.g., THF vs. DMF), or purification methods. Systematic optimization using design-of-experiments (DoE) approaches is recommended, with real-time monitoring via LC-MS to track intermediate formation .
Q. What strategies mitigate toxicity risks in pharmacological studies?
- Metabolic Profiling : Use hepatic microsomes to identify reactive metabolites (e.g., oxidized quinones) .
- Structure-Activity Relationships (SAR) : Compare toxicity of parent compound vs. derivatives (e.g., replacing chloromethyl with hydroxymethyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
